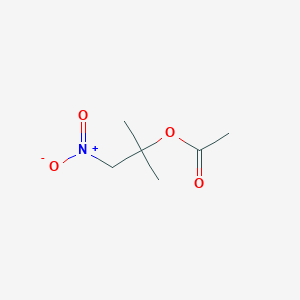

(2-Methyl-1-nitropropan-2-yl) acetate

Description

Propriétés

Numéro CAS |

20867-84-9 |

|---|---|

Formule moléculaire |

C6H11NO4 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

(2-methyl-1-nitropropan-2-yl) acetate |

InChI |

InChI=1S/C6H11NO4/c1-5(8)11-6(2,3)4-7(9)10/h4H2,1-3H3 |

Clé InChI |

XSTGTOOLWVOPGJ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C)(C)C[N+](=O)[O-] |

SMILES canonique |

CC(=O)OC(C)(C)C[N+](=O)[O-] |

Autres numéros CAS |

20867-84-9 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of (2-Methyl-1-nitropropan-2-yl) Acetate and Analogues

Structural and Functional Group Analysis

- Nitro vs. Methoxy Groups : The nitro group in (2-methyl-1-nitropropan-2-yl) acetate is strongly electron-withdrawing, increasing electrophilicity at the adjacent carbon. In contrast, the methoxy group in 1-methoxypropan-2-yl acetate is electron-donating, reducing reactivity toward nucleophiles .

- Thioether vs. The ketone group further diversifies reactivity .

- Steric Effects : The cyclopropane derivative’s rigid, bulky structure limits accessibility to reactive sites, whereas the tert-nitro compound’s methyl groups provide moderate steric hindrance .

Spectral Distinctions

- ¹H NMR : The tert-nitro compound’s methyl groups (δ 1.57) are upfield compared to cyclopropane derivatives (typically δ 1.2–1.5). The thioether compound’s ketone and sulfur atoms cause distinct deshielding (e.g., CH₃S- near δ 2.1–2.5) .

- ¹³C NMR : The nitro-bearing quaternary carbon (δ 77.73) contrasts with cyclopropane carbons (δ 20–30) and thioether carbons (δ 30–40) .

Méthodes De Préparation

Synthesis of 2-Nitro-2-Methyl-1-Propanol: The Key Intermediate

The synthesis of (2-methyl-1-nitropropan-2-yl) acetate begins with the preparation of 2-nitro-2-methyl-1-propanol, a critical intermediate. A patented method outlines a robust approach using 2-nitropropane and paraformaldehyde under alkaline conditions, followed by neutralization and purification.

Reaction Mechanism and Optimization

The reaction proceeds via a base-catalyzed condensation between 2-nitropropane and paraformaldehyde. Alkaline agents such as potassium hydroxide (KOH) or triethylamine facilitate the dissolution of paraformaldehyde and drive the reaction forward. The general reaction equation is:

$$ \text{2-nitropropane} + \text{paraformaldehyde} \xrightarrow{\text{base/alcohol}} \text{2-nitro-2-methyl-1-propanol} $$

Key parameters influencing yield include:

- Temperature : Optimal reaction temperatures range between 20°C and 45°C. Elevated temperatures (>80°C) promote side reactions, while lower temperatures (<0°C) hinder reactivity.

- Catalyst Selection : Alkali metals (e.g., NaOH, KOH) or organic bases (e.g., triethylamine) are effective, with yields exceeding 90% under optimized conditions.

- Solvent System : Methanol and n-propanol are preferred due to their compatibility with paraformaldehyde and base catalysts.

Table 1: Optimization of 2-Nitro-2-Methyl-1-Propanol Synthesis

| Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH | Methanol | 35 | 1 | 95.3 |

| 2 | Triethylamine | Methanol | 45 | 1.5 | 93.9 |

| 3 | NaOH | Methanol | 20 | 3 | 96.6 |

| 4 | Tributylamine | n-Propanol | 35 | 2 | 94.7 |

Alternative Synthetic Routes and Considerations

While the two-step process is the most documented route, alternative methods remain underexplored. The Rh-catalyzed carbonylation of 2-methyl-2-nitropropane highlights potential for novel pathways, though current applications focus on amide synthesis rather than ester formation. Future research could investigate catalytic systems for direct nitro-ester coupling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (2-Methyl-1-nitropropan-2-yl) acetate, and how can reaction parameters be optimized?

- Methodological Answer : Esterification of nitro-alcohol precursors or nitration of pre-formed esters are common routes. Optimization involves controlling temperature (e.g., 0–5°C for nitration) and stoichiometric ratios to minimize by-products like nitroso compounds. Catalytic acid (e.g., H₂SO₄) or base (e.g., NaHCO₃) can enhance yield, while GC-MS or HPLC monitors purity .

Q. Which analytical techniques are critical for structural validation of (2-Methyl-1-nitropropan-2-yl) acetate?

- Methodological Answer : Use ¹H/¹³C NMR to confirm ester and nitro group positions, FT-IR for nitro (1520–1350 cm⁻¹) and carbonyl (1740–1720 cm⁻¹) stretches, and GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography (if crystalline) resolves steric effects from methyl/nitro groups .

Q. How does the nitro group impact the compound’s stability under varying storage conditions?

- Methodological Answer : The nitro group increases sensitivity to light and heat. Stability studies should track decomposition via UV-vis spectroscopy (λmax ~270 nm for nitroaromatics) under controlled humidity (desiccators) and temperature (4°C vs. 25°C). Accelerated aging tests (40°C/75% RH) quantify degradation kinetics .

Advanced Research Questions

Q. What computational models predict the reactivity of (2-Methyl-1-nitropropan-2-yl) acetate in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for SN2 mechanisms, focusing on steric hindrance from the methyl group. Solvent effects (e.g., DMSO vs. THF) are modeled using Polarizable Continuum Models (PCM). Compare predicted activation energies with experimental kinetic data .

Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMF vs. DMSO) be reconciled?

- Methodological Answer : Conduct systematic solubility tests using Hansen Solubility Parameters (HSPs) to quantify dispersion, polarity, and hydrogen-bonding contributions. Pair with HPLC-UV to detect solvent-induced decomposition. Statistical tools (ANOVA) identify outliers in historical datasets .

Q. What strategies minimize side reactions (e.g., hydrolysis or denitration) during derivative synthesis?

- Methodological Answer : Use protecting groups (e.g., acetyl for hydroxyl) during functionalization. Kinetic control via low-temperature (−20°C) reactions suppresses hydrolysis. Monitor intermediates with in-situ FT-IR to terminate reactions at optimal conversion .

Q. How do steric effects from methyl/nitro groups influence 2D NMR spectra (e.g., NOESY or HSQC)?

- Methodological Answer : Steric hindrance reduces NOE correlations between methyl and adjacent protons. In HSQC, delayed couplings (²J/³J) reveal restricted rotation. Compare with X-ray data (e.g., dihedral angles) to correlate spatial arrangements with splitting patterns .

Q. Which in vitro assays assess bioactivity while controlling for decomposition artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.